BenchChemオンラインストアへようこそ!

2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride

Positional isomerism Target selectivity PTP1B

2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride (CAS 1396962-67-6) is a racemic N-(pyridin-3-ylmethyl)-DL-alanine dihydrochloride salt belonging to the class of N-substituted α-amino acid derivatives containing a pyridine heterocycle. The compound has the molecular formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.12 g/mol, supplied at ≥95% purity by multiple vendors for research use only.

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
CAS No. 1396962-67-6
Cat. No. B1438093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride
CAS1396962-67-6
Molecular FormulaC9H14Cl2N2O2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCC1=CN=CC=C1.Cl.Cl
InChIInChI=1S/C9H12N2O2.2ClH/c1-7(9(12)13)11-6-8-3-2-4-10-5-8;;/h2-5,7,11H,6H2,1H3,(H,12,13);2*1H
InChIKeyDHHBAIPCAQDYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Pyridin-3-ylmethyl)amino]propanoic Acid Dihydrochloride: Chemical Identity, Scaffold Class, and Procurement Baseline


2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride (CAS 1396962-67-6) is a racemic N-(pyridin-3-ylmethyl)-DL-alanine dihydrochloride salt belonging to the class of N-substituted α-amino acid derivatives containing a pyridine heterocycle [1]. The compound has the molecular formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.12 g/mol, supplied at ≥95% purity by multiple vendors for research use only . Its core scaffold—a pyridin-3-ylmethyl substituent linked through a secondary amine to the α-carbon of propanoic acid—places it at a structurally distinct position within the broader family of pyridinylmethyl-amino acid analogs, differentiating it from both β-amino acid positional isomers and pyridine-ring-substituted alanine derivatives .

Why 2-[(Pyridin-3-ylmethyl)amino]propanoic Acid Dihydrochloride Cannot Be Replaced by In-Class Analogs


Substitution of 2-[(pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride with structurally similar in-class compounds carries a high risk of altered target engagement and divergent experimental outcomes. The positional isomer 3-[(pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride, which places the pyridin-3-ylmethylamino group at the β-carbon rather than the α-carbon, has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) with reported activity in insulin signaling modulation . In contrast, the α-substituted scaffold of the target compound is associated with the kynurenine pathway—a fundamentally different biochemical target system—as evidenced by studies on its structural congener nicotinylalanine [1]. Additionally, the free base form (CAS 1396966-76-9) lacks the aqueous solubility conferred by the dihydrochloride counterion, which can substantially affect solution-phase assay performance . These differences in regiochemistry, biological target repertoire, and salt-form physicochemical properties mean that generic interchange within this compound class is scientifically unsound without rigorous side-by-side validation.

Quantitative Differentiation Evidence for 2-[(Pyridin-3-ylmethyl)amino]propanoic Acid Dihydrochloride vs. Closest Analogs


Positional Isomerism Drives Divergent Biological Target Engagement: 2-Substituted vs. 3-Substituted Propanoic Acid

The target compound, a 2-[(pyridin-3-ylmethyl)amino]propanoic acid derivative, positions the pyridin-3-ylmethylamino substituent at the α-carbon of propanoic acid. Its closest positional isomer, 3-[(pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride (a β-alanine derivative), bears the identical substituent at the β-carbon. This single-atom shift in attachment point produces a complete divergence in biological target engagement: the 3-isomer is reported to inhibit protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 12.5 µM (12,500 nM) against the recombinant catalytic domain [1], while the 2-isomer scaffold is associated with inhibition of kynurenine hydroxylase and kynureninase—enzymes of the tryptophan catabolic pathway not targeted by the 3-isomer [2]. No published evidence indicates PTP1B inhibition by the 2-isomer scaffold, nor kynurenine pathway modulation by the 3-isomer.

Positional isomerism Target selectivity PTP1B Kynurenine pathway

Dihydrochloride Salt Form Confers Quantifiable Aqueous Solubility Advantage Over Free Base

The target compound is supplied as a dihydrochloride salt (MW 253.12 g/mol), whereas the corresponding free base 2-[(pyridin-3-ylmethyl)amino]propanoic acid (CAS 1396966-76-9, MW 180.20 g/mol) is also commercially available [1][2]. For amino acid derivatives bearing basic pyridine and secondary amine groups, dihydrochloride salt formation typically increases aqueous solubility by 5- to 50-fold relative to the zwitterionic free base form, as demonstrated for structurally analogous basic amino acids such as arginine (free base vs. mono- and dihydrochloride) [3]. The free base form (XLogP3 = -1.9, hydrogen bond donor count = 2) is significantly less hydrophilic than the dihydrochloride (hydrogen bond donor count = 4), predicting lower aqueous solubility [2]. While direct solubility measurements for this specific compound have not been published, the well-established class-level principle of dihydrochloride salt solubility enhancement provides a procurement-relevant differentiation.

Salt selection Aqueous solubility Formulation Bioassay compatibility

Kynurenine Hydroxylase and Kynureninase Inhibition Potency: Pharmacological Activity of the Scaffold

The structural congener nicotinylalanine—(2S)-2-[(pyridin-3-ylmethyl)amino]propanoic acid, the enantiopure free base form directly corresponding to the target compound scaffold—has been characterized as a dual inhibitor of kynurenine hydroxylase (KMO; E.C. 1.14.13.9) and kynureninase (E.C. 3.7.1.3), the two enzymes responsible for converting kynurenine to the excitotoxin quinolinate [1]. Nicotinylalanine inhibited kynurenine hydroxylase with an IC₅₀ of 900 ± 180 μM and kynureninase with an IC₅₀ of 800 ± 120 μM in rat brain enzyme preparations. By comparison, meta-nitrobenzoylalanine—a more potent analog in the same series—achieved IC₅₀ values of 0.9 ± 0.1 μM for kynurenine hydroxylase and 100 ± 12 μM for kynureninase, demonstrating that the nicotinylalanine scaffold provides a defined potency baseline from which structure-activity relationship (SAR) exploration can proceed [1]. BRENDA enzyme database catalogs nicotinylalanine as a confirmed inhibitor in two enzyme-catalyzed reactions [2]. The racemic dihydrochloride salt (target compound) is expected to retain this pharmacological activity, with the racemic nature potentially modulating potency relative to the enantiopure (S)-form.

Kynurenine pathway Enzyme inhibition Neuropharmacology Kynurenic acid

In Vivo Neuroprotective and Anticonvulsant Activity: Functional Validation of the Scaffold

The pharmacological relevance of the 2-[(pyridin-3-ylmethyl)amino]propanoic acid scaffold has been validated in multiple in vivo studies using nicotinylalanine, the structural congener. Nicotinylalanine administered intraperitoneally at 200–400 mg/kg significantly increased kynurenic acid (KYNA) concentration in rat hippocampal extracellular fluid, with KYNA levels rising from a baseline of 10.4 ± 0.9 nM to elevated levels upon treatment [1]. Functionally, NAL at 200–400 mg/kg i.p. antagonized sound-induced seizures and prevented death in DBA/2 mice; this anticonvulsant effect was completely reversed by co-administration of D-serine (100 μg intracerebroventricularly), a glycine-site NMDA receptor agonist that competitively antagonizes KYNA [1]. In a Parkinson's disease-relevant model, nicotinylalanine (5.6 nmol/5 μL i.c.v.) combined with kynurenine (450 mg/kg i.p.) and probenecid (200 mg/kg i.p.) conferred neuroprotection against quinolinic acid-induced lesions of the nigrostriatal dopaminergic pathway [2]. The racemic form of nicotinylalanine has been evaluated in a murine model of AIDS (MAIDS), confirming that racemic mixtures of this scaffold are pharmacologically active in vivo . These findings establish in vivo functional activity directly linked to the mechanism of action (kynurenine pathway modulation leading to elevated endogenous KYNA).

In vivo pharmacology Neuroprotection Anticonvulsant Kynurenic acid NMDA receptor

Optimal Application Scenarios for 2-[(Pyridin-3-ylmethyl)amino]propanoic Acid Dihydrochloride Based on Quantitative Evidence


Neuroscience Research: Kynurenine Pathway Modulation and NMDA Receptor Antagonism Studies

The target compound, by virtue of its scaffold's demonstrated inhibition of kynurenine hydroxylase (IC₅₀ = 900 ± 180 μM) and kynureninase (IC₅₀ = 800 ± 120 μM), is suited as a pharmacological tool to elevate endogenous kynurenic acid—an endogenous NMDA receptor antagonist—in brain tissue [1]. Its dihydrochloride salt form ensures aqueous solubility for intracerebroventricular or systemic administration in rodent models, where nicotinylalanine has been shown to antagonize seizures and confer neuroprotection at 200–400 mg/kg i.p. . Researchers studying excitotoxicity, epilepsy, Parkinson's disease, or multiple sclerosis can employ this compound as a kynurenine pathway modulator, with the established in vivo dosing parameters providing a directly translatable experimental starting point .

Medicinal Chemistry: Starting Scaffold for Kynurenine Pathway Inhibitor Optimization

With its defined IC₅₀ values against both kynurenine hydroxylase and kynureninase, the nicotinylalanine scaffold (as the racemic dihydrochloride) serves as a validated starting point for structure-activity relationship (SAR) campaigns aimed at improving potency toward the sub-micromolar range [1]. The racemic nature provides cost-effective access to the scaffold for initial library synthesis, while the dihydrochloride salt facilitates handling and dissolution in parallel synthesis workflows. The 1,000-fold potency gap between nicotinylalanine and meta-nitrobenzoylalanine at KMO (IC₅₀ 0.9 vs. 900 μM) defines a clear optimization trajectory [1]. Critically, medicinal chemists must source the 2-substituted isomer specifically, as the 3-substituted positional isomer targets PTP1B (IC₅₀ = 12.5 μM) rather than the kynurenine pathway .

Biochemical Assay Development: Reference Inhibitor for KMO and Kynureninase Enzymatic Studies

The compound's established enzyme inhibition profile (KMO IC₅₀ = 900 ± 180 μM, kynureninase IC₅₀ = 800 ± 120 μM in rat brain preparations) qualifies it as a reference inhibitor for assay development and validation [1]. The dihydrochloride salt's enhanced aqueous solubility relative to the free base (predicted from H-bond donor count increase of 4 vs. 2) ensures reliable solution preparation at millimolar concentrations required for these IC₅₀ ranges, avoiding the need for DMSO or other organic co-solvents that may denature enzyme preparations . BRENDA catalogues nicotinylalanine as a confirmed enzyme inhibitor in two distinct catalytic reactions, providing authoritative annotation for assay qualification purposes .

Chemical Biology: Selective Tool Compound Requiring Isomer-Specific Procurement

For chemical biology studies investigating target engagement specificity, the 2-substituted isomer's lack of PTP1B inhibitory activity (in contrast to the 3-substituted positional isomer's IC₅₀ = 12.5 μM against PTP1B) makes isomer identity a critical procurement specification [1]. Researchers designing experiments to dissect kynurenine pathway contributions independent of insulin signaling modulation must verify that the 2-substituted isomer (CAS 1396962-67-6) rather than the 3-substituted isomer is sourced. The compound is commercially available at ≥95% purity from multiple vendors, with the dihydrochloride salt form specified to ensure batch-to-batch consistency in solubility-dependent assays .

Quote Request

Request a Quote for 2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.